An In-depth Technical Guide to the Synthesis and Characterization of Bromamines
An In-depth Technical Guide to the Synthesis and Characterization of Bromamines
This technical guide provides comprehensive details on the synthesis and characterization of various compounds referred to as bromamines. The term "bromamine" can encompass several distinct chemical entities, each with unique properties and applications. This document is structured to provide clarity for researchers, scientists, and drug development professionals by addressing three principal classes:
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Bromamine Acid: A vital anthraquinone dye intermediate, chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, which serves as a precursor for the synthesis of various dyes and biologically active molecules.
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Inorganic Bromamines: This class includes monobromamine (NH₂Br), dibromamine (NHBr₂), and tribromamine (NBr₃), which are primarily of interest in water disinfection and treatment processes due to their reactive nature.
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Bromamine-T: An organic N-bromo compound, specifically the sodium salt of N-bromo-4-toluenesulfonamide, utilized as an oxidizing agent and titrant in analytical chemistry.
This guide details the experimental protocols for the synthesis of these compounds, presents quantitative data in structured tables, and illustrates key processes with diagrams generated using the DOT language.
Section 1: Bromamine Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid)
Bromamine acid is a cornerstone intermediate in the synthesis of a wide array of anthraquinone dyes and is increasingly investigated for the preparation of novel pharmacologically active compounds.[1][2][3] Its synthesis typically begins with 1-aminoanthraquinone, following one of two primary industrial routes: the Solvent Method or the Oleum (One-Pot) Method.[1][2]
Synthesis of Bromamine Acid
The synthesis of bromamine acid involves two key transformations of 1-aminoanthraquinone: sulfonation at the 2-position followed by bromination at the 4-position.
This method involves two distinct steps: the sulfonation of 1-aminoanthraquinone and the subsequent bromination of the resulting sulfonic acid.[1][2]
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Sulfonation:
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1-aminoanthraquinone is suspended in an inert solvent, such as nitrobenzene.
-
Chlorosulfonic acid is added gradually to the mixture while maintaining a controlled temperature.
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The reaction proceeds to form 1-aminoanthraquinone-2-sulfonic acid.
-
The product is typically isolated as its sodium salt by neutralization.
-
-
Bromination:
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The sodium salt of 1-aminoanthraquinone-2-sulfonic acid is dissolved in a suitable solvent, such as dimethylformamide (DMF).
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A solution of bromine in DMF is added dropwise at room temperature. Careful control of the addition rate and temperature is crucial to ensure selective bromination at the C4 position.[1]
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The resulting bromamine acid sodium salt precipitates and can be collected by filtration.
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Yields for this process are reported to be excellent, often exceeding 90%.[1][2]
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This method combines sulfonation and bromination in a single reaction vessel, making it a more streamlined process.[1][4][5]
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Combined Sulfonation and Bromination:
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1-aminoanthraquinone is added to oleum (fuming sulfuric acid, typically 20% SO₃) at a temperature below 60°C.
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The mixture is heated to between 100°C and 150°C to effect sulfonation.[4][5]
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After cooling to a range of 60°C to 100°C, at least 0.5 molar equivalents of bromine are slowly added to the reaction mixture.[4]
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The reaction is held at this temperature until bromination is complete (which can take up to 16 hours).[4]
-
-
Work-up and Isolation:
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The reaction mixture is cooled and poured into ice water, often containing sodium chloride, to precipitate the 1-amino-4-bromoanthraquinone-2-sulfonic acid.[4]
-
The precipitate is filtered and can be further purified by redissolving in water through neutralization with sodium hydroxide to a pH of 8-9, followed by heating.[4]
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The sodium salt of bromamine acid is then salted out, filtered, and dried. Purity is typically in the range of 93-94%.[4]
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Synthesis pathways for Bromamine Acid.
Characterization of Bromamine Acid and its Derivatives
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of bromamine acid and its subsequent derivatives.
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UV-Visible (UV-Vis) Spectroscopy: While bromamine acid itself absorbs in the visible region, its derivatives, formed via the Ullmann condensation reaction where the bromine atom is replaced by an amino group, exhibit characteristic strong absorptions.[6][7][8] These derivatives are often intensely colored, with absorption maxima (λmax) typically in the range of 590-595 nm, corresponding to blue colors.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups in the molecule, such as N-H, S=O (from the sulfonic acid group), and C=O (from the anthraquinone core).
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Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry, particularly in negative ion mode, is effective for determining the molecular weight ([M-H]⁻). The fragmentation pattern provides crucial structural information, such as the characteristic loss of the bromide ion ([⁷⁹Br]⁻ at m/z 78.9189).[9]
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Thin Layer Chromatography (TLC): TLC is a standard method to monitor the progress of synthesis reactions and to assess the purity of the final products. For derivatives of bromamine acid, silica gel plates with DMF as the eluent have been used.
| Parameter | Technique | Value/Observation | Reference |
| Molecular Formula | - | C₁₄H₈BrNO₅S | [] |
| Molecular Weight | - | 382.19 g/mol | [] |
| Appearance | Visual | Orange or red powder | [9] |
| Melting Point | DSC/MPA | ~280°C | [11] |
| UV-Vis (Derivatives) | Spectroscopy | λmax = 590-595 nm (blue dyes) | |
| Mass Spectrometry | ESI-MS | [M-H]⁻ at m/z 379.9; [⁷⁹Br]⁻ fragment at m/z 78.9189 | [9] |
Section 2: Inorganic Bromamines (NH₂Br, NHBr₂)
Inorganic bromamines are formed from the reaction of bromine with ammonia. Their formation and stability are highly dependent on factors such as pH and the molar ratio of nitrogen to bromine (N/Br).[12][13] They are primarily studied in the context of water disinfection, where they can be both effective disinfectants and precursors to disinfection byproducts.[14]
Synthesis of Inorganic Bromamines
Aqueous solutions of monobromamine and dibromamine can be prepared for laboratory studies using straightforward protocols.
This procedure yields a solution containing predominantly monobromamine.[12][15]
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Reaction Setup: In a three-necked, round-bottom flask equipped with a stirrer and cooled in an ice-water bath, place concentrated ammonium hydroxide (e.g., 12 mL).
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Reagent Addition: Add a saturated aqueous solution of bromine (e.g., 0.22 M, 24 mL) dropwise to the stirred ammonia solution at a rate of approximately 1 mL/s.[12]
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Reaction Monitoring: During the addition, the temperature may rise by about 10°C, and the pH will drop from approximately 13.5 to around 10.5.[12]
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Product Formation: The resulting solution will contain monobromamine (NH₂Br) at a concentration of about 0.010 M. The exclusivity of NH₂Br formation can be confirmed by UV-Vis spectroscopy, as no detectable peak for dibromamine (NHBr₂) should be present.[12]
Dibromamine can be formed from monobromamine, particularly under more acidic conditions or through disproportionation.[12]
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Extraction: Extract an aqueous solution of freshly prepared NH₂Br with diethyl ether. The ether layer will initially contain a mixture of NH₂Br and NHBr₂ due to the disproportionation reaction: 2NH₂Br ⇌ NH₃ + NHBr₂.[12]
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Conversion to NHBr₂: To drive the equilibrium towards NHBr₂, the ammonia can be removed. Shaking the ether solution with anhydrous magnesium sulfate (MgSO₄) will react with the ammonia, shifting the equilibrium to produce a solution containing exclusively NHBr₂.[16]
Formation and equilibrium of inorganic bromamines.
Characterization and Quantification of Inorganic Bromamines
Due to their instability, inorganic bromamines are typically characterized in situ using spectroscopic and advanced analytical methods.
This is the primary method for identifying the different bromamine species in solution, as each has a distinct absorption maximum.[15]
MIMS is a powerful technique for the simultaneous identification and quantification of different halamines in water.[17][18] The method relies on monitoring the specific mass-to-charge (m/z) ratios of the parent compounds.
For field use and routine quantification, several colorimetric methods are available. These methods typically measure total bromine or can be adapted to differentiate between free bromine and bromamines.[19] Reagents used include N,N-diethyl-p-phenylenediamine (DPD), phenol red, and methyl orange.[19][20]
| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Parent Ion (m/z) | Detection Limit (MIMS, mg/L as Cl₂) |
| Monobromamine (NH₂Br) | 278 | 415 | 97 | 0.10 |
| Dibromamine (NHBr₂) | 232 | 1780 | 175 | 0.12 |
| Tribromamine (NBr₃) | 258 | 2000 | 253 | - |
| Bromochloramine (NHBrCl) | - | - | 131 | 0.36 |
| Data sourced from references[12][15][17][18]. |
Section 3: Bromamine-T
Bromamine-T (BAT), the sodium salt of N-bromo-4-toluenesulfonamide, is a stable N-bromo compound that serves as a versatile oxidizing agent in organic synthesis and analytical chemistry.[21][22]
Synthesis of Bromamine-T
Bromamine-T is prepared by the reaction of its chlorine analogue, Chloramine-T, with elemental bromine.
This protocol is based on the method described by Nair et al.[21]
-
Reaction: Chloramine-T (sodium salt of N-chloro-4-toluenesulfonamide) is reacted with elemental bromine.
-
Isolation: The product, Bromamine-T (N-bromo-4-toluenesulfonamide sodium salt, often as a dihydrate), is isolated from the reaction mixture.
-
Purity: The resulting product can be characterized for its potency and bromine content. A reported preparation had a potency of 95.8% and a bromine content of 24.83%.[21]
Characterization of Bromamine-T
Standard analytical methods are used to confirm the identity and purity of Bromamine-T.
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Spectroscopic Methods (NMR, IR): To confirm the molecular structure, including the presence of the tosyl group and the N-Br bond.
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Elemental Analysis: To determine the percentage composition of elements (C, H, N, S, Br) and confirm the empirical formula.
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Titrimetric Analysis: To determine the active bromine content and assess the oxidizing capacity of the reagent.
Synthesis of Bromamine-T.
This guide provides a foundational understanding of the synthesis and characterization of key bromamine compounds. For specific applications, further optimization of these protocols and detailed analytical validation will be necessary. Researchers are encouraged to consult the cited literature for more in-depth information.
References
- 1. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 2. Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone - Google Patents [patents.google.com]
- 5. US4213909A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulfonic acid II - Google Patents [patents.google.com]
- 6. Study on Ullmann Condensation Reaction of Bromamine Acid [ccspublishing.org.cn]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromamine acid sodium salt | 6258-06-6 | Benchchem [benchchem.com]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reactions of Monobromamine with Wastewater Chemical Constituents - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification and quantification of chloramines, bromamines and bromochloramine by Membrane Introduction Mass Spectrometry (MIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. isws.illinois.edu [isws.illinois.edu]
- 20. isws.illinois.edu [isws.illinois.edu]
- 21. Bromamine T (BAT) Exerts Stronger Anti-Cancer Properties than Taurine (Tau) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
